molecular formula C8H6Br2 B121113 3,5-Dibromostyrene CAS No. 120359-56-0

3,5-Dibromostyrene

Cat. No. B121113
M. Wt: 261.94 g/mol
InChI Key: OITDEAXLQUVPQW-UHFFFAOYSA-N
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Patent
US07608639B2

Procedure details

A mixture of 1,3-dibromo-5-vinyl-benzene (4.55 g, 17.4 mmol) and 20% Pd(OH)2/C (2.0 g) in THF (60 mL) is purged with N2 and then H2, and the mixture is stirred under a H2 balloon at rt for 5 hours. The mixture is filtered through hyflo, and the solvent is removed in vacuo to afford crude product that is absorbed on silica gel and purified by flash chromatography using 15/1 hexanes/ethyl acetate to afford 3.38 g (74%) of the title compound. Rf=0.63 (9/1 hexanes/EtOAc). 1H NMR (400 MHz, CDCl3).
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH:8]=[CH2:9])[CH:5]=[C:4]([Br:10])[CH:3]=1>C1COCC1.[OH-].[OH-].[Pd+2]>[Br:1][C:2]1[CH:7]=[C:6]([CH2:8][CH3:9])[CH:5]=[C:4]([Br:10])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.55 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)C=C)Br
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
H2, and the mixture is stirred under a H2 balloon at rt for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is purged with N2
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through hyflo
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford crude product that
CUSTOM
Type
CUSTOM
Details
is absorbed on silica gel
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)CC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.38 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.